Terephthalsäure-2,2’-13C2

Übersicht

Beschreibung

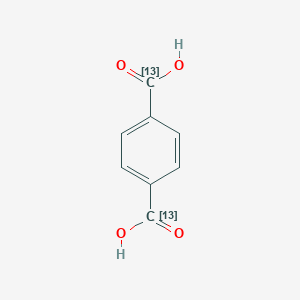

Terephthalic-carboxy-13C2 acid, also known as 1,4-Benzenedicarboxylic acid-carboxyl-13C2, is a compound with the molecular formula C8H6O4. It is a labeled form of terephthalic acid where two carbon atoms are replaced with the isotope carbon-13. This isotopic labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C8H6O4

- CAS Number : 121191-53-5

- Appearance : White to off-white solid

- Melting Point : Greater than 300 °C

The compound's structure is similar to that of terephthalic acid, which is widely used in the production of polyesters and plastics. However, the presence of carbon-13 isotopes enhances its utility in various scientific applications.

Metabolic Pathway Tracing

Terephthalic-carboxy-13C2 acid is primarily utilized for tracing metabolic pathways in biological systems. Its isotopic labeling allows researchers to:

- Track the incorporation of the compound into larger biomolecules.

- Study degradation products over time.

This application is crucial for understanding metabolic processes and interactions with other biomolecules, which can lead to insights into disease mechanisms and drug metabolism .

Mass Spectrometry Standards

The compound serves as a stable isotope standard in mass spectrometry (MS), where it provides several benefits:

- Ion Suppression Compensation : The co-elution of labeled and unlabeled analytes helps normalize variations caused by matrix effects during analysis.

- Quantitative Analysis : It aids in the accurate quantification of metabolites and drugs in clinical research by serving as an internal standard .

Mass spectrometry has become an invaluable tool in clinical diagnostics, and the inclusion of stable isotope-labeled standards like terephthalic-carboxy-13C2 acid enhances the reliability of results.

Chemical Reaction Studies

In addition to biological applications, terephthalic-carboxy-13C2 acid is used to study various chemical reactions:

- Researchers utilize it to understand reaction mechanisms and kinetics.

- Its isotopic labeling allows for detailed tracking of reaction pathways, providing insights into product formation and stability .

Case Study 1: Metabolic Studies in Cancer Research

A study published in a peer-reviewed journal utilized terephthalic-carboxy-13C2 acid to trace metabolic changes in cancer cells. The researchers found that cancer cells exhibited altered incorporation rates compared to normal cells, suggesting potential biomarkers for cancer diagnostics.

Case Study 2: Drug Metabolism Analysis

In pharmacokinetic studies, terephthalic-carboxy-13C2 acid was employed as a tracer to evaluate the metabolism of a new drug candidate. The results indicated significant differences in metabolic pathways between different populations, highlighting its utility in personalized medicine approaches.

Wirkmechanismus

Target of Action

Terephthalic Acid-2,2’-13C2, also known as CID 16213482 or Terephthalic-carboxy-13C2 acid, is a variant of Terephthalic Acid It’s known that terephthalic acid is used in the production of polyethylene terephthalate (pet) polymers .

Mode of Action

It’s known that terephthalic acid is used in the production of pet polymers . In the context of PET degradation, Terephthalic Acid has been observed to interact with certain bacteria, such as Rhodococcus erythropolis , leading to its biodegradation .

Biochemical Pathways

In the context of pet degradation, terephthalic acid is known to be involved in the ortho-cleavage pathway . This pathway is used by certain bacteria to degrade Terephthalic Acid, leading to its removal from the environment .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a melting point of over 300°c .

Result of Action

In the context of pet degradation, the biodegradation of terephthalic acid by certain bacteria leads to the production of polyhydroxyalkanoate (pha), a biopolymer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Terephthalic Acid-2,2’-13C2. For instance, the degradation of Terephthalic Acid has been observed to be influenced by factors such as temperature, pH, and agitation speed . Additionally, the presence of certain nanoparticles or ethanol can significantly shorten the complete degradation period of Terephthalic Acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Terephthalic-carboxy-13C2 acid typically involves the isotopic labeling of terephthalic acid. One common method is the catalytic oxidation of p-xylene using a carbon-13 labeled oxidizing agent. The reaction is carried out under controlled conditions, often involving high temperatures and pressures to ensure complete oxidation .

Industrial Production Methods

Industrial production of Terephthalic-carboxy-13C2 acid follows similar principles but on a larger scale. The process involves the use of carbon-13 labeled precursors and advanced catalytic systems to achieve high yields and purity. The production is carefully monitored to maintain the isotopic integrity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Terephthalic-carboxy-13C2 acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form different derivatives.

Reduction: It can be reduced to form terephthalic alcohol.

Substitution: It can undergo substitution reactions to form esters and amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alcohols and amines are used under acidic or basic conditions.

Major Products Formed

Oxidation: Hydroxyterephthalic acid.

Reduction: Terephthalic alcohol.

Substitution: Terephthalic esters and amides.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Terephthalic acid: The non-labeled form of the compound.

Dimethyl terephthalate: An ester derivative used in polymer production.

Polyethylene terephthalate: A polymer used in the production of plastics and fibers

Uniqueness

The uniqueness of Terephthalic-carboxy-13C2 acid lies in its isotopic labeling, which provides a distinct advantage in research applications. The presence of carbon-13 atoms allows for precise tracking and analysis, making it a valuable tool in various scientific fields .

Biologische Aktivität

Terephthalic-carboxy-13C2 acid, a stable isotope-labeled derivative of terephthalic acid, is primarily utilized in research settings to study metabolic pathways and the biological activities of aromatic compounds. Understanding its biological activity is crucial for applications in biochemistry, pharmacology, and environmental science.

Chemical Structure and Properties

Terephthalic acid (TPA) has the chemical formula and is characterized by two carboxylic acid groups attached to a benzene ring. The incorporation of stable isotopes, such as , allows for precise tracking in metabolic studies without altering the compound's inherent properties.

Metabolic Pathways

Research indicates that TPA and its derivatives, including Terephthalic-carboxy-13C2 acid, are metabolized through various pathways in microorganisms. For instance, studies involving Comamonas testosteroni demonstrate that TPA can be utilized as a carbon source, leading to significant upregulation of specific metabolic pathways. The 4,5-meta pathway was particularly emphasized, showing a more than 18-fold increase in transcript levels when grown on TPA compared to succinate .

Toxicological Studies

Terephthalic acid has been assessed for its toxicity through various studies. The OECD SIDS report indicates that TPA exhibits low toxicity levels in repeated dose studies. Notably, high doses led to the formation of bladder calculi and hyperplasia of the bladder epithelium in rats . However, these effects are primarily observed at concentrations much higher than those typically encountered in human exposure scenarios.

Case Study 1: Microbial Utilization

In a study focusing on C. testosteroni, researchers explored the metabolic fluxes during growth on TPA. The findings revealed that while TPA was utilized effectively, the metabolic products showed variations depending on the substrate mix used during growth. This highlights the compound's role in microbial carbon metabolism and its potential applications in bioremediation .

Case Study 2: Cytotoxicity Testing

Another investigation assessed the cytotoxic effects of TPA derivatives on various human cell lines. Results indicated selective cytotoxicity towards colon adenocarcinoma cells (HT-29) with an IC50 value around 100 μM, suggesting potential therapeutic avenues for cancer treatment . The mechanism proposed involves interference with mitochondrial channels and cell cycle regulation.

Research Findings Summary

| Study | Findings | IC50/MIC Values |

|---|---|---|

| C. testosteroni Growth Study | Upregulation of 4,5-meta pathway; effective carbon source | N/A |

| Cytotoxicity Assay (HT-29 cells) | Selective cytotoxicity observed | IC50 ~ 100 μM |

| Toxicological Assessment (Rats) | Low toxicity; bladder calculi formation at high doses | NOAEL: 1220 mg/kg/day |

Eigenschaften

IUPAC Name |

terephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEYFWRCBNTPAC-BFGUONQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[13C](=O)O)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583983 | |

| Record name | Benzene-1,4-(~13~C_2_)dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121191-53-5 | |

| Record name | Benzene-1,4-(~13~C_2_)dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 121191-53-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.